zeta-Carotene

Catalog No.
S626023
CAS No.
13587-06-9
M.F
C40H60
M. Wt
540.9 g/mol
Availability
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zeta-Carotene

CAS Number

13587-06-9

Product Name

zeta-Carotene

IUPAC Name

(6E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene

Molecular Formula

C40H60

Molecular Weight

540.9 g/mol

InChI

InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11+,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+

InChI Key

BIWLELKAFXRPDE-WTXAYMOSSA-N

SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C

Synonyms

Carotene, zeta, zeta Carotene, zeta-Carotene

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C

Description

The exact mass of the compound zeta-Carotene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]. However, this does not mean our product can be used or applied in the same or a similar way.

Zeta-Carotene is a red carotenoid that plays a crucial role in the biosynthesis of other carotenoids, particularly beta-carotene. It is derived from phytoene through a series of enzymatic desaturation and isomerization reactions. The chemical structure of zeta-carotene can be represented as C40_{40}H60_{60}, and it features multiple conjugated double bonds that contribute to its color and biological properties. Zeta-carotene exists in various isomeric forms, with 9,9'-di-cis-zeta-carotene being one of the most studied configurations due to its significance in plant metabolism and carotenoid biosynthesis pathways .

  • Oxidation: This involves the addition of oxygen to zeta-carotene, leading to various oxidized products. Common oxidizing agents include molecular oxygen, ozone, and hydrogen peroxide.
  • Reduction: This reaction removes oxygen or adds hydrogen, resulting in a more reduced form of zeta-carotene. Reducing agents such as hydrogen gas and sodium borohydride are typically used.
  • Isomerization: Zeta-carotene can rearrange its molecular structure without changing its molecular formula, converting between cis and trans isomers. This process can be catalyzed by light or specific enzymes .

These reactions are critical for the transformation of zeta-carotene into other carotenoids, including lycopene, which is essential for various biological functions in plants.

Zeta-Carotene has significant biological activities, primarily related to its role as an intermediate in carotenoid biosynthesis. It is involved in the production of lycopene and subsequently beta-carotene, both of which are vital for plant health and development. In addition to its metabolic functions, zeta-carotene exhibits antioxidant properties that can protect cells from oxidative stress. Research indicates that carotenoids like zeta-carotene may also play roles in human health by contributing to vision health and reducing the risk of chronic diseases due to their antioxidant capabilities .

The synthesis of zeta-carotene occurs naturally in plants through the following steps:

  • Condensation of Geranylgeranyl Pyrophosphate: The first step involves the head-to-head condensation of two molecules of geranylgeranyl pyrophosphate to produce phytoene.
  • Desaturation: Phytoene is converted into zeta-carotene through desaturation processes catalyzed by enzymes such as phytoene desaturase and zeta-carotene desaturase. These enzymes introduce double bonds into the phytoene structure, facilitating its conversion into various carotenoids .
  • Isomerization: Specific isomerases convert cis forms of zeta-carotene into their trans counterparts, which are necessary for further transformations into other carotenoids like lycopene .

In industrial settings, genetically modified microorganisms (e.g., Escherichia coli) are often employed to enhance the yield of zeta-carotene through engineered biosynthetic pathways.

Research on zeta-carotene interactions primarily focuses on its role within metabolic pathways involving other carotenoids. Studies have shown that the presence of zeta-carotene influences the conversion rates of phytoene and other precursors into downstream carotenoids like lycopene and beta-carotene. Additionally, interaction studies indicate that light conditions can affect the stability and conversion efficiency of zeta-carotene isomers .

Moreover, investigations into genetic variations affecting enzyme activity related to zeta-carotene metabolism provide insights into how different plant species utilize this compound for growth and development under varying environmental conditions .

Several compounds share structural similarities with zeta-carotene, including:

  • Phytoene: A precursor to zeta-carotene; it lacks double bonds but is crucial for its synthesis.
  • Lycopene: A direct product formed from zeta-carotene; known for its strong antioxidant properties.
  • Beta-Carotene: Another important carotenoid derived from lycopene; recognized for its pro-vitamin A activity.
CompoundStructureRole in BiosynthesisUnique Features
Zeta-CaroteneC40_{40}H60_{60}Intermediate in carotenoid synthesisExhibits multiple isomeric forms
PhytoeneC40_{40}H64_{64}Precursor to zeta-caroteneNo double bonds; first synthesized form
LycopeneC40_{40}H56_{56}Product of zeta-caroteneStrong antioxidant; red pigment
Beta-CaroteneC40_{40}H56_{56}Derived from lycopenePro-vitamin A activity

Zeta-Carotene's uniqueness lies in its specific structural configurations and its pivotal role as an intermediate in the biosynthetic pathway leading to essential carotenoids like lycopene and beta-carotene. Its diverse isomeric forms also contribute to varying biological activities compared to other similar compounds.

Physical Description

Solid

XLogP3

15.5

Melting Point

42-46°C

Wikipedia

All-trans-zeta-carotene
Zeta-carotene

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C40 isoprenoids (tetraterpenes) [PR0107]

Dates

Modify: 2024-02-18

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